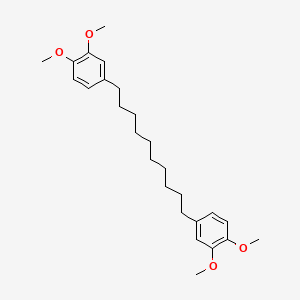
1,1'-(Decane-1,10-diyl)bis(3,4-dimethoxybenzene)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-(Decane-1,10-diyl)bis(3,4-dimethoxybenzene) is an organic compound characterized by its unique structure, which includes a decane chain linking two 3,4-dimethoxybenzene groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Decane-1,10-diyl)bis(3,4-dimethoxybenzene) typically involves the following steps:
Starting Materials: The synthesis begins with decane-1,10-diol and 3,4-dimethoxybenzene.
Reaction Conditions: The decane-1,10-diol is reacted with 3,4-dimethoxybenzene in the presence of a dehydrating agent such as thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃) to form the desired product.
Catalysts: Acid catalysts like sulfuric acid (H₂SO₄) or Lewis acids such as aluminum chloride (AlCl₃) may be used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of 1,1’-(Decane-1,10-diyl)bis(3,4-dimethoxybenzene) would likely involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of starting materials.
Continuous Flow Systems: Implementing continuous flow systems to ensure consistent production rates and high yields.
Purification: Employing purification techniques such as distillation or recrystallization to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-(Decane-1,10-diyl)bis(3,4-dimethoxybenzene) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding quinones.
Reduction: Reduction reactions using hydrogen gas (H₂) and a palladium catalyst (Pd/C) can convert the compound to its fully hydrogenated form.
Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy groups can be replaced by other substituents using reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: H₂ gas with Pd/C catalyst.
Substitution: Halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinones.
Reduction: Fully hydrogenated derivatives.
Substitution: Halogenated or nitrated derivatives.
Applications De Recherche Scientifique
1,1’-(Decane-1,10-diyl)bis(3,4-dimethoxybenzene) has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 1,1’-(Decane-1,10-diyl)bis(3,4-dimethoxybenzene) involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, altering their activity.
Pathways Involved: It can modulate signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, or differentiation.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1’-(Decane-1,10-diyl)bis(3,4-dimethoxybenzene): Unique due to its specific decane linkage and dimethoxybenzene groups.
1,1’-(Decane-1,10-diyl)bis(3,4-dihydroxybenzene): Similar structure but with hydroxyl groups instead of methoxy groups.
1,1’-(Decane-1,10-diyl)bis(3,4-dimethylbenzene): Similar structure but with methyl groups instead of methoxy groups.
Uniqueness
1,1’-(Decane-1,10-diyl)bis(3,4-dimethoxybenzene) is unique due to its specific combination of a decane linker and methoxy-substituted benzene rings, which imparts distinct chemical and physical properties compared to its analogs.
Propriétés
Numéro CAS |
51487-63-9 |
|---|---|
Formule moléculaire |
C26H38O4 |
Poids moléculaire |
414.6 g/mol |
Nom IUPAC |
4-[10-(3,4-dimethoxyphenyl)decyl]-1,2-dimethoxybenzene |
InChI |
InChI=1S/C26H38O4/c1-27-23-17-15-21(19-25(23)29-3)13-11-9-7-5-6-8-10-12-14-22-16-18-24(28-2)26(20-22)30-4/h15-20H,5-14H2,1-4H3 |
Clé InChI |
NESBUTDWBZRRAY-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)CCCCCCCCCCC2=CC(=C(C=C2)OC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



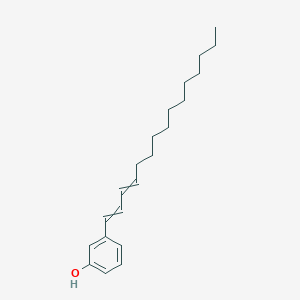
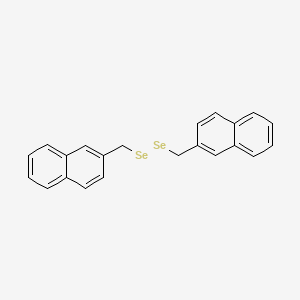
![4-[Bis(dimethylamino)phosphoryl]benzoic acid](/img/structure/B14653394.png)
![2-(benzylsulfanyl)-N-[2-(benzylsulfanyl)ethyl]ethanamine](/img/structure/B14653401.png)

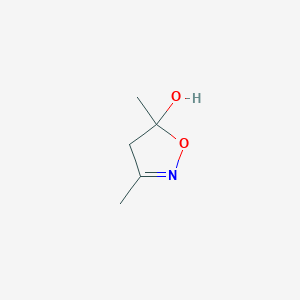
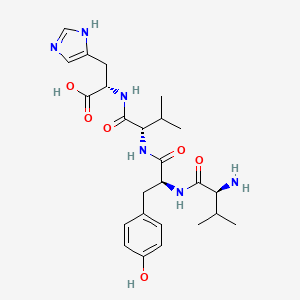
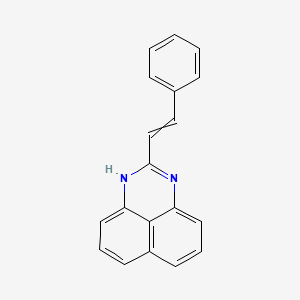

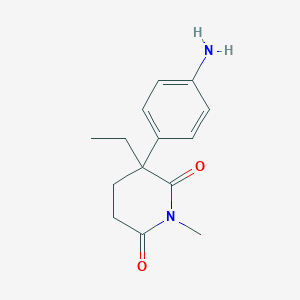
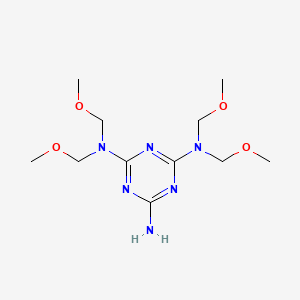
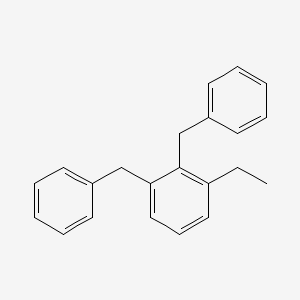
![4-chloro-N-[(4-chlorophenyl)sulfamoyl]aniline](/img/structure/B14653444.png)
